2,5-Dimethyl-2-hexanol
Overview
Description
2,5-Dimethyl-2-hexanol is an organic compound with the molecular formula C8H18O. It is a colorless to light yellow liquid with a characteristic aromatic and alcohol smell. This compound is primarily used as a solvent, surfactant, and fragrance ingredient .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-2-hexanol can be synthesized through the oxidation of isooctanol (2-Ethyl-1-hexanol) using oxygen in the presence of an oxidant . Another method involves the reaction of 2-methylpropene with two four-carbon intermediates .
Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of isooctanol. The reaction is typically carried out in a controlled environment to ensure the desired purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl group in this compound can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like hydrogen chloride or bromine.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
2,5-Dimethyl-2-hexanol is widely used in various fields of scientific research:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In the study of metabolic pathways and enzyme reactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of paints, inks, dyes, lubricants, and cleaners
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2-hexanol involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and interaction of other compounds. In biological systems, it may interact with enzymes and proteins, influencing metabolic pathways .
Comparison with Similar Compounds
- 2,5-Dimethyl-2,5-hexanediol
- 6-Methyl-2-heptanol
- Tetrahydrolinalool
- 1-Methylcyclopentanol
- 1-Methylcyclohexanol
Comparison: 2,5-Dimethyl-2-hexanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and different solubility characteristics, making it suitable for specific industrial and research applications .
Properties
IUPAC Name |
2,5-dimethylhexan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2)5-6-8(3,4)9/h7,9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUIYNHIEXIFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190763 | |
Record name | 2,5-Dimethylhexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3730-60-7 | |
Record name | 2,5-Dimethyl-2-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3730-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-2-hexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003730607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DIMETHYL-2-HEXANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethylhexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylhexan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-Dimethyl-2-hexanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P68RFU77XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the absence of 2,5-Dimethyl-2-hexanol in the Nigerian plant extracts mean they are unsuitable as hop substitutes?
A: Not necessarily. While the study [] highlights the absence of this compound and other compounds found in hops, it also emphasizes that the Nigerian plants possess comparable metabolites. The research primarily focused on physicochemical properties of the beers brewed with these substitutes, finding no significant differences compared to hop-brewed beers. Further research, particularly sensory analysis, is needed to determine the impact of this compound's absence on the final beer's aroma and overall acceptance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.